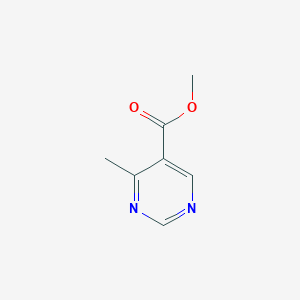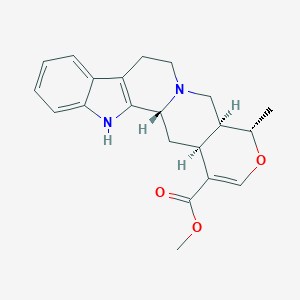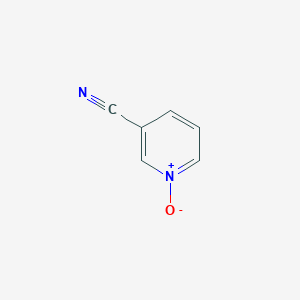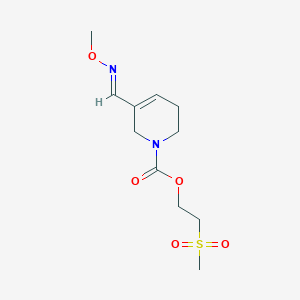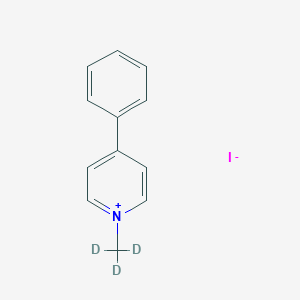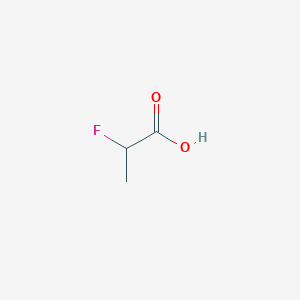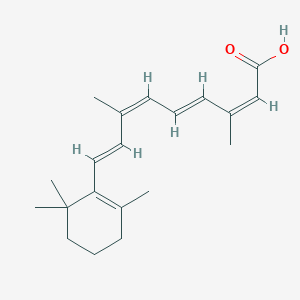
Acide rétinoïque 9-cis,13-cis
Vue d'ensemble
Description
9,13-Di-cis-retinoic acid (9,13-DCRA) is a biologically active form of all-trans-retinoic acid (ATRA) that is found in many plants, animals, and fungi. It is a naturally occurring form of vitamin A, and it has a wide range of applications in scientific research and lab experiments. 9,13-DCRA has been studied extensively in recent years due to its unique properties and potential applications in the medical field.
Applications De Recherche Scientifique
Troubles neurologiques
Acide rétinoïque 9-cis,13-cis : a été étudié pour ses effets sur les conditions neurologiques. Par exemple, il a été associé à l'induction d'un comportement dépressif en modifiant l'activité des cellules granulaires dentelées du cerveau . Cela suggère une application potentielle dans la compréhension et la possible atténuation des effets secondaires neurologiques des rétinoïdes.
Activité du ligand RXR
Ce composé agit comme un ligand endogène pour les récepteurs rétinoïdes X (RXR), qui sont essentiels pour une variété de processus physiologiques . L'identification de This compound comme un ligand RXR ouvre des voies de recherche dans l'étude des voies RXR et de leurs implications pour la santé et la maladie.
Propriétés anti-inflammatoires et anti-tumorales
This compound : a démontré des actions anti-inflammatoires et anti-tumorales. Il exerce ses effets par l'intermédiaire des récepteurs RAR-β et RAR-α et s'est avéré atténuer l'expression et l'activité de l'iNOS dans les cellules mésangiales murines stimulées par les cytokines . Cela le positionne comme un agent thérapeutique potentiel pour la recherche sur les maladies inflammatoires et cancéreuses.
Neuroprotection dans la maladie de Parkinson
Le composé s'est avéré prometteur dans les troubles neurodégénératifs comme la maladie de Parkinson. Il favorise la survie des cellules dopaminergiques et induit une neuroprotection, ce qui pourrait être important dans le développement de traitements pour de telles affections .
Différenciation cellulaire et remyélinisation
La recherche a indiqué que This compound peut induire la différenciation des cellules progénitrices oligodendrocytaires et promouvoir la remyélinisation . Cela est particulièrement pertinent dans le contexte des maladies démyélinisantes comme la sclérose en plaques.
Lymphangiogenèse
Le composé a été impliqué dans l'induction de la lymphangiogenèse dans les cellules endothéliales lymphatiques . Cette application est essentielle pour comprendre et traiter les affections liées au système lymphatique et à ses fonctions.
Mécanisme D'action
Target of Action
The primary target of 9-cis,13-cis-Retinoic acid is the Retinoid X Receptors (RXRs) . RXRs are ligand-activated transcription factors that heterodimerize with a number of nuclear hormone receptors, thereby controlling a variety of physiological processes .
Mode of Action
9-cis,13-cis-Retinoic acid acts as an RXR ligand . It binds to RXRs and transactivates them in various assays . This interaction with RXRs leads to changes in the transcriptional activities of several nuclear receptor signaling pathways .
Biochemical Pathways
The metabolic synthesis of 9-cis,13-cis-Retinoic acid involves a series of dihydroretinoids, including all-trans-13,14-dihydroretinoic acid (ATDHRA) and its stereoisomer 9-cis-13,14-dihydroretinoic acid (9CDHRA) . This metabolic pathway represents a novel, fully or partly independent pathway for vitamin A activity .
Pharmacokinetics
Studies on related compounds like 13-cis-retinoic acid suggest that these compounds have a short elimination half-life . The bioavailability of 9-cis,13-cis-Retinoic acid in humans and its impact on bioavailability is yet to be determined.
Result of Action
The activation of RXRs by 9-cis,13-cis-Retinoic acid leads to changes in the transcriptional activities of several nuclear receptor signaling pathways . This can have various molecular and cellular effects, including the regulation of cell growth, differentiation, and apoptosis .
Action Environment
The action, efficacy, and stability of 9-cis,13-cis-Retinoic acid can be influenced by various environmental factors. For instance, the nutritional or nutrimetabolic origin of 9-cis,13-cis-Retinoic acid can affect its endogenous levels and thus its physiological relevance
Safety and Hazards
When handling 9,13-Di-cis-retinoic Acid, avoid dust formation, breathing mist, gas, or vapors . Avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of exposure, seek immediate medical attention .
Analyse Biochimique
Biochemical Properties
9-cis,13-cis-Retinoic acid interacts with several enzymes, proteins, and other biomolecules. It acts as an RXR ligand, binding to and transactivating RXR in various assays . This interaction with RXR is crucial for its role in controlling a variety of physiological processes .
Cellular Effects
9-cis,13-cis-Retinoic acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to regulate growth and differentiation of neuroblastoma cells in vitro .
Molecular Mechanism
The mechanism of action of 9-cis,13-cis-Retinoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an RXR ligand, it binds to RXR, altering the conformation of the receptor and affecting the binding of other proteins that either induce or repress transcription of a nearby gene .
Temporal Effects in Laboratory Settings
The effects of 9-cis,13-cis-Retinoic acid change over time in laboratory settings. It has been found to induce moderate transcriptional RXR activation . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of 9-cis,13-cis-Retinoic acid vary with different dosages in animal models. For instance, a lower dose of 9-cis-RA (2 mg/day) was found to be non-toxic but showed no significant effect on tumor growth in rats .
Metabolic Pathways
9-cis,13-cis-Retinoic acid is involved in the metabolic pathways of vitamin A . It is synthesized from related 13,14-dihydro retinoids, 9-cis retinoids, and 9-cis-13,14-dihydro retinoids .
Propriétés
IUPAC Name |
(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8-,16-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGAZHPCJJPHSC-CDMOMSTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)O)\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858776 | |
| Record name | 9-cis,13-cis-Retinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9,13-cis-Retinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012874 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
5352-74-9 | |
| Record name | 9,13-Di-cis-retinoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5352-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,13-Di-cis-retinoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005352749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-cis,13-cis-Retinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,13-DI-CIS-RETINOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQD8WK9JQ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 9,13-cis-Retinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012874 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
| Record name | 9,13-cis-Retinoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012874 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



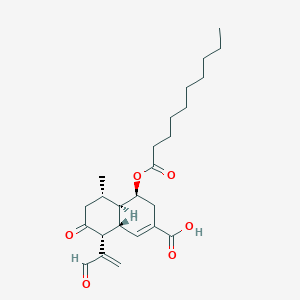

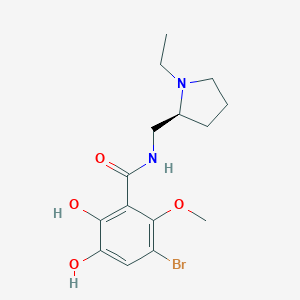
![Disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B127112.png)


![1-Cyclopropyl-6-fluoro-4-oxo-7-[3-[(propan-2-ylamino)methyl]pyrrolidin-1-yl]-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B127124.png)
